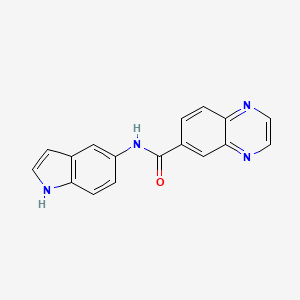![molecular formula C16H19N3O6 B10989482 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid](/img/structure/B10989482.png)
4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.
Amidation: The final step involves the coupling of the phthalazinone derivative with butanoic acid using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the dimethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The phthalazinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)benzoic acid: Shares the phthalazinone core but has a different substituent.
4-[(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)methyl]-N,N-dimethyl-1-piperazinesulfonamide: Another derivative with a similar core structure.
Uniqueness
4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O6 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
4-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H19N3O6/c1-24-11-6-5-10-8-18-19(16(23)14(10)15(11)25-2)9-12(20)17-7-3-4-13(21)22/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,20)(H,21,22) |
InChI Key |
UQSNRSHRGISFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989409.png)
![6-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B10989413.png)
![trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B10989421.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B10989428.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10989431.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B10989445.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989448.png)
![3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B10989451.png)
![methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10989452.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10989453.png)
![1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10989454.png)
![N-[3-(acetylamino)phenyl]-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989455.png)
![4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10989461.png)
